6-Chloro-3-fluoro-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-fluoro-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSRNKKGNHKSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600803 | |
| Record name | 6-Chloro-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-78-4 | |
| Record name | 6-Chloro-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 884494-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Chloro 3 Fluoro 2 Methylpyridine and Analogous Pyridine Derivatives
Established Synthetic Pathways for Halogenated Methylpyridines
Traditional synthetic routes to halogenated methylpyridines are well-documented and provide reliable access to a wide range of these important compounds. These methods typically involve either building the pyridine (B92270) ring from acyclic precursors or strategically modifying a pre-existing pyridine scaffold.
Multi-step Approaches to Pyridine Ring Construction
The creation of the pyridine ring system from non-cyclic starting materials allows for the early introduction of desired substitution patterns. While classic named reactions like the Hantzsch synthesis are fundamental, the construction of highly substituted pyridines often requires more tailored, multi-step sequences. These approaches frequently involve the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with ammonia (B1221849) or amines to form a dihydropyridine (B1217469) or pyridone intermediate. Subsequent oxidation and halogenation steps are then employed to yield the final aromatic product. For example, a substituted pyridone can be converted to its corresponding chloropyridine derivative through treatment with reagents such as phosphorus oxychloride. The introduction of a fluorine atom can be accomplished at various stages of the synthesis, depending on the specific regiochemical outcome required.
Strategic Halogenation and Methylation Routes to Substituted Pyridines
A more common and often more direct approach involves the functionalization of an existing pyridine ring. This requires a deep understanding of the electronic properties of the pyridine nucleus to achieve the desired regioselectivity for the installation of halogen and methyl groups.
The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Direct halogenation often requires forcing conditions and can lead to a mixture of products. However, the presence of activating groups, such as an amino group, can facilitate regioselective halogenation. For instance, the halogenation of aminopyridines can be achieved with high selectivity.
A powerful strategy for introducing halogens at specific positions is through nucleophilic aromatic substitution (SNAr). A leaving group, such as a nitro or another halogen, at the 2- or 4-position of the pyridine ring can be displaced by a halide ion. For the introduction of fluorine, reagents like potassium fluoride (B91410) or cesium fluoride are commonly used. Another well-established method is the Sandmeyer reaction, which converts an amino group into a diazonium salt that can then be displaced by a halide. For fluorination, the Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic transformation.
Table 1: Regioselective Halogenation Methods for Pyridine Scaffolds
| Method | Reagents | Typical Position of Halogenation |
| Electrophilic Halogenation | Halogen (e.g., Cl₂, Br₂) with a Lewis acid | 3- and 5-positions |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic halide (e.g., KF, KCl) | 2- and 4-positions (requires a leaving group) |
| Sandmeyer Reaction | NaNO₂, HX, CuX | 2-, 3-, or 4-position (from the corresponding amine) |
| Balz-Schiemann Reaction | HBF₄, heat | 2-, 3-, or 4-position (from the corresponding amine) |
Introducing a methyl group onto the pyridine ring can be accomplished through several methods. Cross-coupling reactions, such as the Suzuki or Stille reactions, are widely used. These reactions involve the palladium-catalyzed coupling of a halopyridine with an organometallic reagent containing a methyl group, such as methylboronic acid or its esters.
A distinct approach is the Minisci reaction, which involves the radical methylation of the electron-deficient pyridine ring. This reaction typically utilizes a source of methyl radicals and proceeds with a high degree of regioselectivity, favoring the 2- and 4-positions. The Minisci reaction is notable for its tolerance of a wide range of functional groups, making it a valuable tool for late-stage functionalization.
Emerging Synthetic Techniques for Pyridine Halogenation and Functionalization
The field of synthetic chemistry is continually evolving, with new methods offering milder reaction conditions, greater efficiency, and novel reactivity patterns for the synthesis of complex molecules like 6-Chloro-3-fluoro-2-methylpyridine.
Photoredox-Mediated Approaches in Halogenated Pyridine Synthesis
Photoredox catalysis has emerged as a transformative technology in organic synthesis, including the preparation of halogenated pyridines. By using visible light to initiate single-electron transfer events, photoredox catalysis enables a broad spectrum of chemical transformations to be carried out under exceptionally mild conditions.
This approach has been successfully applied to both the introduction of halogens onto pyridine rings and the subsequent functionalization of the resulting halopyridines. For example, photoredox catalysis can facilitate radical-based halogenation reactions, which can provide complementary regioselectivity to traditional ionic methods. Furthermore, photoredox-mediated cross-coupling reactions have been extensively developed for the functionalization of halopyridines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group compatibility. These reactions often proceed at room temperature, offering a more sustainable and energy-efficient alternative to classical methods.
Flow Chemistry Applications in Pyridine Synthesis
The application of flow chemistry to pyridine synthesis offers significant advantages over traditional batch methods, including enhanced safety, scalability, and reaction control. mdpi.comvcu.edu Continuous-flow processes can be instrumental in managing highly exothermic or hazardous reactions often associated with the synthesis of heterocyclic compounds.
One notable example is the Bohlmann-Rahtz pyridine synthesis, which has been successfully adapted to a continuous-flow system. In a typical setup, a solution of the reactants, such as a 1-phenyl-2-propyn-1-one and ethyl 3-aminocrotonate in an ethanol-acetic acid solvent system, is passed through a heated reactor coil. The use of a FlowSyn™ system with a stainless steel tubing reactor at elevated temperatures (e.g., 120 °C) allows for rapid and efficient cyclization to form the pyridine ring. This method has been shown to faithfully reproduce or even improve upon the results of batch reactions, offering a viable route for scaling up production.
Researchers at Virginia Commonwealth University have demonstrated the power of flow reactors in streamlining the manufacturing process for Nevirapine, a complex pyridine-containing pharmaceutical. vcu.edu They successfully converted a five-step batch process into a single continuous step, which led to a projected 75% reduction in production cost and an increase in yield from 58% to 92%. vcu.edu
Furthermore, the choice of reactor type in flow chemistry is critical for optimizing large-scale pyridine synthesis. Studies have investigated various reactor designs, including turbulent fluidized bed, fast fluidized bed, and transport fluidized bed reactors, to improve catalyst activity and product yield. researchgate.netacs.org These advanced systems allow for precise control over reaction hydrodynamics, which is crucial for maintaining catalyst performance and achieving high selectivity for the desired pyridine products. researchgate.netacs.org
Table 1: Example of Flow Chemistry Parameters for Bohlmann-Rahtz Pyridine Synthesis
| Parameter | Value |
| System | FlowSyn™ |
| Reactor Type | 5 mL Stainless Steel Tubing |
| Temperature | 120 °C |
| Total Flow Rate | 1 mL/min |
| Reaction Time | 5.00 min |
| System Solvent | EtOH–AcOH (5:1) |
| Yield | 86% |
Catalyst Development for Enhanced Selectivity and Yield in Pyridine Functionalization
The synthesis of a specific polysubstituted pyridine like this compound hinges on the ability to control the regioselectivity of functionalization reactions. The inherent electronic properties of the pyridine ring make direct and selective C-H functionalization a significant chemical challenge, particularly at the meta-position. researchgate.netnih.gov Consequently, extensive research has focused on developing novel catalysts and strategies to achieve high selectivity and yield.
Recent advancements have explored dearomatization-rearomatization strategies as a powerful method for achieving meta-selective functionalization of pyridines without the need for a transition metal catalyst. researchgate.netnih.gov This approach allows for the introduction of a variety of functional groups, including sulfanyl (B85325) and selenyl groups, at the C3 position with high regioselectivity. researchgate.net
Photochemical methods offer another innovative route for pyridine functionalization. By harnessing the reactivity of pyridinyl radicals generated via single-electron transfer (SET) reduction of pyridinium (B92312) ions, researchers have developed C-H functionalization reactions that proceed with distinct positional selectivity compared to classical methods. For instance, the use of a dithiophosphoric acid as a multifunctional organocatalyst under photochemical conditions can promote the coupling of pyridinyl radicals with allylic radicals, leading to C4-functionalized pyridines with high regioselectivity. The substitution pattern on the pyridine ring itself can influence the outcome, with m-halogen or CF₃ groups directing functionalization to the C4 position, while a bulkier m-aryl group can switch the selectivity to the C6 position.
Neighboring group assistance is another strategy employed to achieve regioselectivity in the functionalization of highly substituted pyridine carboxylates. nih.gov Under mild conditions, a deprotonated phenolic OH-group can direct the hydrolysis, transesterification, and aminolysis of an adjacent ester group, demonstrating excellent yields without the need for active removal of byproducts. nih.gov This approach highlights how intramolecular interactions can be harnessed to control reactivity at a specific site on the pyridine ring.
Precursors and Building Blocks in the Synthesis of this compound
The construction of the this compound framework relies on the availability of appropriately substituted precursors and versatile chemical building blocks. The synthesis often involves a multi-step sequence starting from simpler, commercially available pyridine derivatives or by constructing the pyridine ring from acyclic precursors.
Key intermediates in the synthesis of analogous compounds often feature a pre-functionalized pyridine core. For example, the synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile, a structurally related compound, can start from 3-amino-6-methylpyridine. This precursor undergoes selective bromination at the C2 position, followed by further transformations to introduce the fluoro and cyano groups.
The synthesis of polysubstituted pyridines can also be achieved through one-pot, multi-component reactions. Base-catalyzed three-component reactions involving ynals, isocyanates, and amines or alcohols provide a metal-free and environmentally benign route to highly decorated pyridine derivatives with good yields and high regioselectivity. organic-chemistry.orgacs.orgnih.gov These methods offer a modular approach to constructing complex pyridines by varying the individual components.
The following table lists some of the key precursors and building blocks that are relevant to the synthesis of this compound and its analogs.
Table 2: Precursors and Building Blocks for Substituted Pyridine Synthesis
| Compound Name | CAS Number | Molecular Formula | Role/Significance |
| This compound uni.lu | 884494-78-4 | C₆H₅ClFN | Target Compound |
| 3-Amino-6-methylpyridine | 3430-14-6 | C₆H₈N₂ | Starting material for fluorinated picolines. |
| 6-Fluoro-3-hydroxy-2-methylpyridine biosynth.com | 1227577-28-7 | C₆H₆FNO | Versatile building block for further functionalization. |
| 6-Chloro-3-fluoro-pyridine-2-carboxylic acid methyl ester chemicalbook.com | 1030829-21-0 | C₈H₆ClFNO₂ | Precursor with established chloro- and fluoro- substitution. |
| 3-Fluoro-6-methylpyridine-2-carbonitrile | 1211527-37-5 | C₇H₅FN₂ | A closely related fluorinated and methylated pyridine derivative. |
These building blocks represent the foundational elements upon which the target molecule and its complex analogs are constructed, utilizing the advanced catalytic and flow chemistry methodologies discussed previously.
Chemical Reactivity and Transformation Studies of 6 Chloro 3 Fluoro 2 Methylpyridine
Mechanistic Investigations of Substitution Reactions on the Pyridine (B92270) Core
Substitution reactions on the pyridine ring of 6-chloro-3-fluoro-2-methylpyridine are complex, with the outcome heavily dependent on the nature of the attacking species (nucleophile or electrophile) and the reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines. Unlike electron-rich benzene (B151609) rings, the electron-deficient nature of the pyridine ring, which is further enhanced by electronegative halogen substituents, makes it susceptible to attack by nucleophiles. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group, typically a halide ion. masterorganicchemistry.comyoutube.com
The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the intermediate. masterorganicchemistry.com In pyridines, the ring nitrogen itself acts as a powerful electron-withdrawing group, activating the ortho (2 and 6) and para (4) positions towards nucleophilic attack. For this compound, both the chloro and fluoro substituents are potential leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and thus accelerating the initial nucleophilic attack, which is usually the rate-determining step. masterorganicchemistry.comresearchgate.net
| Position | Attacking Species | Product | Reaction Conditions |
| 6-position (Cl) | Alcoholate | Pyridine ether | High temperature, excess nucleophile researchgate.net |
| 2-position (F) | Alcohol | Pyridine ether | Standard conditions |
| 4-position | Phosphine (B1218219) | Phosphonium (B103445) salt | - |
This table illustrates potential SNAr reactions on a substituted pyridine core based on general principles.
Electrophilic aromatic substitution (EAS) on pyridine is significantly more challenging than on benzene due to the deactivating effect of the nitrogen atom. youtube.com Halogenation of unsubstituted pyridine requires harsh conditions and often results in low yields. youtube.com The pyridine nitrogen deactivates the ring towards electrophiles and, if protonated under acidic conditions, becomes even more deactivating.
The regioselectivity of electrophilic halogenation is directed primarily to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, the existing substituents on this compound will direct any further electrophilic attack. The methyl group is an activating, ortho-para director, while the halogens are deactivating, ortho-para directors. The directing effects of these groups, combined with the inherent reactivity of the pyridine ring, would need to be carefully considered to predict the outcome of further halogenation. Strategies to achieve selective halogenation often involve the use of pyridine N-oxides, which activates the 4-position for substitution.
| Reagent | Conditions | Major Product Position | Reference |
| Cl2, Acid | High Temperature | 3-position | youtube.com |
| PPh3/CX4 | Mild | 4-position (via phosphonium salt) | |
| NBS, Acetonitrile | Reflux | Amino-group directed | youtube.com |
This table presents general conditions for pyridine halogenation, which can be influenced by existing substituents.
Both steric and electronic factors govern the reactivity of substituted pyridines like this compound.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic characteristic makes it resistant to electrophilic attack but susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). The fluorine and chlorine atoms further withdraw electron density from the ring via the inductive effect, enhancing its electrophilicity and facilitating SNAr reactions. masterorganicchemistry.com
Steric Effects: The 2-methyl group introduces steric hindrance around the C2 and C3 positions. This can impede the approach of a nucleophile or electrophile to these sites. For instance, in an SNAr reaction, a bulky nucleophile might react preferentially at the less hindered 6-position (chloro-substituted) over the 2-position, despite the electronic factors at play. researchgate.net Computational studies have shown that steric interactions can be a determining factor in the reactivity of substituted pyridines, influencing the rate-determining step of reactions like phosphine displacement.
Oxidative and Reductive Transformations of the Pyridine Core and Substituents
The substituents and the pyridine ring itself can undergo various oxidative and reductive transformations.
The 2-methyl group on the pyridine ring can be oxidized to a carboxylic acid group. This transformation is a common synthetic route to produce pyridinecarboxylic acids, which are valuable intermediates. acs.org Various oxidizing agents can be employed for this purpose. A classic method involves using potassium permanganate (B83412) (KMnO₄) in an aqueous or pyridine solution, often requiring heat. Other methods include catalytic aerobic oxidation, which utilizes molecular oxygen in the presence of a catalyst, offering a more environmentally benign alternative. rsc.orgorganic-chemistry.org The resulting 6-chloro-3-fluoro-pyridine-2-carboxylic acid is a known compound that can be further derivatized, for example, into its methyl ester.
| Oxidizing System | Substrate | Product | Reference |
| KMnO₄ / H₂O / Pyridine | Methyl-anthraquinone | Anthraquinone-carboxylic acid | |
| MgBr₂·Et₂O / Visible Light / O₂ | Aromatic methyl group | Aromatic carboxylic acid | rsc.org |
| Co(OAc)₂ / NaBr / O₂ | Substituted toluenes | Substituted benzoic acids | organic-chemistry.org |
This table shows various methods for the oxidation of methyl groups on aromatic rings.
Ring Oxidation: The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine-N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). youtube.com The formation of an N-oxide dramatically alters the electronic properties of the pyridine ring. It increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic substitution, while also further activating these positions for nucleophilic substitution. youtube.com This transformation is a key strategy for functionalizing pyridines in ways that are not possible with the parent heterocycle.
Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is a common method. clockss.org Chemical reducing agents can also be employed. For instance, samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine and its derivatives to piperidines under mild, room temperature conditions. clockss.org During such reductions, halogen substituents on the ring may also be susceptible to hydrogenolysis (reductive removal), depending on the catalyst and conditions used. In some cases, functional groups like chloro substituents can be partly or fully eliminated during reduction with systems like SmI₂. clockss.org
Cross-Coupling Reactions of Halogenated Pyridines
Halogenated pyridines, such as this compound, are valuable substrates in cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of halogen atoms on the pyridine ring provides reactive sites for various transition metal-catalyzed transformations, enabling the synthesis of complex substituted pyridine derivatives.
Suzuki-Miyaura Coupling Reactions with Pyridyl Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction has been instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.
In the context of halogenated pyridines, the Suzuki-Miyaura reaction allows for the selective arylation or heteroarylation at the position of the halogen atom. For instance, the Suzuki coupling reaction of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene in the presence of a palladium catalyst and a base like potassium carbonate has been shown to produce the C-C coupled product, 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. researchgate.net This demonstrates the feasibility of using fluorinated and methylated pyridine boronic acids in such couplings.
The reactivity of the halogen in the Suzuki-Miyaura coupling generally follows the order I > Br > Cl, which means that for a compound like this compound, the chloro group is less reactive than a bromo or iodo substituent would be at the same position. However, with the development of advanced catalyst systems, including specialized phosphine ligands, the coupling of chloro-pyridines has become increasingly efficient.
The reaction conditions for the Suzuki-Miyaura coupling of pyridyl systems are crucial for achieving good yields and selectivity. Key parameters include the choice of palladium catalyst, the ligand, the base, and the solvent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Compounds
| Component | Example | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(dppf)Cl₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | RuPhos | Stabilizes the palladium center and influences reactivity and selectivity. |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid and participates in the transmetalation step. researchgate.net |
| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction temperature and kinetics. |
| Boronic Acid/Ester | Pyridyl boronic acids | Provides the organic group to be coupled to the halide. |
Recent advancements have focused on developing more robust and rapid Suzuki-Miyaura coupling methods. For example, the use of specific oxaphosphole ligands in combination with potassium trimethylsilanolate (TMSOK) has been shown to enable rapid cross-coupling of alkylboronic esters with aryl halides, often with reaction times under one hour.
Heck and Other Transition Metal-Catalyzed Coupling Reactions
The Heck reaction, also known as the Mizoroki-Heck reaction, is another cornerstone of palladium-catalyzed cross-coupling chemistry. wikipedia.org It involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org This reaction is a powerful method for the vinylation of aryl and heteroaryl halides.
For a substrate like this compound, the Heck reaction would involve the coupling of the C-Cl bond with an alkene. The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen can influence the reactivity of the C-Cl bond in the oxidative addition step.
While specific examples detailing the Heck reaction of this compound are not prevalent in the literature, the reaction is broadly applicable to a wide range of aryl and heteroaryl halides. Research on related fluorinated compounds has shown that Heck-type couplings are indeed feasible. For example, aryl iodides have been successfully coupled with 3-fluoro-3-buten-2-one using a Pd(OAc)₂ catalyst, triphenylphosphine (B44618) as a ligand, and triethylamine (B128534) as a base in DMF.
Table 2: Key Components in a Typical Heck Reaction
| Component | Example | Function |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | The active species that drives the catalytic cycle. wikipedia.org |
| Ligand | PPh₃, BINAP | Stabilizes the palladium catalyst and modulates its reactivity. wikipedia.org |
| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide produced during the reaction. wikipedia.org |
| Substrate | Aryl or Vinyl Halide | Provides the organic group to be coupled to the alkene. |
| Alkene | Acrylates, Styrenes | The unsaturated partner in the coupling reaction. wikipedia.org |
Beyond the Heck reaction, other transition metal-catalyzed couplings are also relevant for the functionalization of halogenated pyridines. Copper-catalyzed reactions, for instance, have emerged as a valuable alternative or complement to palladium-catalyzed methods, particularly for certain types of C-C and C-heteroatom bond formations. These reactions can sometimes offer different selectivity or functional group tolerance compared to their palladium counterparts.
Derivatization Strategies for Advanced Chemical Synthesis
The chemical structure of this compound offers multiple sites for derivatization, making it a versatile building block in advanced chemical synthesis. Strategies for its modification can be broadly categorized based on the reactive sites: the chloro substituent, the methyl group, and the pyridine ring itself.
One of the most common derivatization strategies for chloro-pyridines is nucleophilic aromatic substitution (SNAr) of the chlorine atom. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the chloro group towards displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiols, providing access to a diverse library of substituted pyridines.
The methyl group at the 2-position is also amenable to chemical transformation. It can be oxidized to a carboxylic acid using strong oxidizing agents, which can then be further functionalized through standard carboxylic acid chemistry (e.g., esterification, amidation). Alternatively, the methyl group can potentially be halogenated under radical conditions to introduce a handle for further substitution.
Electrophilic aromatic substitution on the pyridine ring is another potential derivatization pathway. While the pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene, the activating effect of the methyl group and the directing effects of the existing substituents can guide the introduction of new groups like nitro or sulfonyl moieties. For example, the nitration of related heterocyclic systems has been achieved using nitric acid in sulfuric acid.
The combination of cross-coupling reactions (as discussed in section 3.3) and these derivatization strategies provides a powerful toolkit for the synthesis of complex molecules from the this compound scaffold. For instance, a Suzuki-Miyaura coupling could first be used to introduce an aryl group at the 6-position, followed by nucleophilic substitution of the fluorine or modification of the methyl group to build up molecular complexity. The use of halogenated pyridines as scaffolds is a common strategy in the synthesis of biologically active compounds and functional materials.
Table 3: Potential Derivatization Reactions for this compound
| Reactive Site | Reaction Type | Reagents & Conditions | Potential Product |
|---|---|---|---|
| 6-Chloro group | Nucleophilic Aromatic Substitution | R-NH₂, base | 6-Amino-3-fluoro-2-methylpyridine derivative |
| 2-Methyl group | Oxidation | KMnO₄ | 6-Chloro-3-fluoropyridine-2-carboxylic acid |
| Pyridine Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-6-chloro-3-fluoro-2-methylpyridine derivative |
| 6-Chloro group | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-3-fluoro-2-methylpyridine derivative researchgate.net |
Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Fluoro 2 Methylpyridine
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions. For halogenated pyridines, these models can map out entire reaction energy surfaces, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates and outcomes.
Halogenation is a fundamental transformation for pyridine (B92270) rings. Computational studies on related substituted pyridines have shown that processes like further halogenation or nucleophilic substitution occur via a stepwise Nucleophilic Aromatic Substitution (SNAr) pathway. researchgate.net In such a reaction involving 6-chloro-3-fluoro-2-methylpyridine, a nucleophile would attack one of the carbon atoms, leading to the formation of a high-energy intermediate known as a Meisenheimer complex.
The transition state for this step is the highest point on the energy profile leading to the intermediate. Computational models, often using Density Functional Theory (DFT), can precisely calculate the geometry and energy of this transition state. For instance, in the nucleophilic substitution on an acyl chloride by pyridine, the transition state involves the formation of a partial bond between the pyridine nitrogen and the carbonyl carbon, while the carbon-chlorine bond begins to elongate. A similar principle applies to the pyridine ring itself, where the approach of a nucleophile to an electron-deficient carbon leads to a transition state where the aromaticity is partially disrupted.
The reactivity of the this compound ring is a delicate balance of steric and electronic effects imparted by its three substituents.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the carbon atoms. youtube.com This effect is amplified by the strongly electron-withdrawing chloro and fluoro substituents. Computational analyses, through methods like Molecular Electrostatic Potential (MEP) mapping, visualize this electron distribution. MEP maps for similar halopyridines, such as 3-chloropyridine (B48278) and 3-fluoropyridine, show significant positive potential on the ring carbons and a negative potential localized on the nitrogen atom, confirming the electron-poor nature of the carbon framework. researchgate.net This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). youtube.com
Steric Effects: The methyl group at the C2 position and the chlorine atom at the C6 position introduce significant steric hindrance. This bulkiness can physically block the approach of reactants to the adjacent nitrogen atom and the C2/C6 positions. Computational studies on similarly 2,6-disubstituted pyridines have demonstrated that steric interactions can dramatically influence reaction pathways and rates. For example, in nucleophilic substitution reactions, steric clashes between the incoming nucleophile and the substituents flanking the reaction center can raise the energy of the transition state, thereby slowing the reaction. This interplay is critical in determining regioselectivity, as a less sterically hindered but electronically favorable site may react preferentially.
The table below, based on principles from studies on analogous systems, illustrates how electronic and steric factors direct the reactivity of the pyridine ring.
| Position | Electronic Influence | Steric Influence from Substituents (Cl, F, CH₃) | Predicted Reactivity |
| C2 | Activated by Nitrogen and Fluoro group; occupied by Methyl group. | High steric hindrance from C6-Chloro and C3-Fluoro. | Site of methyl group; substitution unlikely without displacement of the methyl group. |
| C3 | Deactivated by Nitrogen; occupied by Fluoro group. | Moderate steric hindrance from C2-Methyl. | Site of fluoro group; substitution would require displacement of fluoride (B91410), influenced by the strength of the C-F bond. |
| C4 | Activated by Nitrogen (para position). | Moderate steric hindrance from C3-Fluoro and proximity to C6-Chloro. | A potential site for nucleophilic attack due to strong electronic activation, provided the nucleophile is not too bulky. |
| C5 | Deactivated by Nitrogen; influenced by adjacent C6-Chloro. | Low direct steric hindrance. | Less electronically favorable for nucleophilic attack compared to C4. |
| C6 | Activated by Nitrogen (ortho position); occupied by Chloro group. | High steric hindrance from C2-Methyl. | Site of chloro group; a primary site for SNAr, but sterically hindered. The C-Cl bond is a target for substitution. |
Advanced Computational Methodologies Applied to Halogenated Pyridines
To accurately model halogenated pyridines like this compound, a suite of sophisticated computational tools is necessary. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations. rsc.org
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. Using functionals like B3LYP, DFT can predict a wide range of molecular properties. For halogenated pyridines, DFT is used to:
Optimize molecular geometries to find the most stable 3D structure.
Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm structural assignments. researchgate.net
Determine energies of reactants, products, and transition states to map out reaction profiles.
Calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. acs.org
The following table presents representative DFT-calculated electronic properties for simple halopyridines, illustrating the data used to understand the reactivity of more complex derivatives.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 3-Fluoropyridine | -7.12 | -0.55 | 6.57 |
| 3-Chloropyridine | -6.95 | -0.87 | 6.08 |
| 3-Bromopyridine | -6.88 | -0.99 | 5.89 |
| Data adapted from analogous systems reported in literature. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study molecules in excited electronic states. It is the primary method for simulating UV-Visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. This is invaluable for understanding the photophysical properties of a compound and for interpreting experimental spectroscopic data. rsc.org For a molecule like this compound, TD-DFT calculations could predict how its substituents affect its absorption spectrum compared to unsubstituted pyridine.
Spectroscopic Characterization Methodologies in Research on 6 Chloro 3 Fluoro 2 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 6-Chloro-3-fluoro-2-methylpyridine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that confirm the presence and electronic environment of hydrogen and carbon atoms within the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The methyl protons would appear as a singlet, while the two aromatic protons would likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each of the six carbon atoms in the pyridine ring and the methyl group. The positions of these peaks are indicative of the carbon's hybridization and its proximity to electronegative substituents. The carbon atoms directly bonded to chlorine and fluorine will exhibit characteristic downfield shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.5 | ~20 |
| Pyridine H-4 | ~7.3 | ~125 |
| Pyridine H-5 | ~7.8 | ~140 |
| Pyridine C-2 | N/A | ~158 (d, JC-F) |
| Pyridine C-3 | N/A | ~155 (d, JC-F) |
| Pyridine C-4 | N/A | ~125 |
| Pyridine C-5 | N/A | ~140 |
| Pyridine C-6 | N/A | ~150 |
Note: The predicted values are approximate and can vary based on the solvent and experimental conditions. The 'd' indicates a doublet due to carbon-fluorine coupling, with JC-F representing the coupling constant.
Beyond basic structural confirmation, advanced NMR techniques are invaluable for monitoring reaction progress and elucidating reaction mechanisms in real-time. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can establish through-bond and through-space correlations between nuclei, providing unambiguous assignments of all proton and carbon signals, which is especially useful for complex heterocyclic structures. ipb.pt
For instance, Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the connectivity between the methyl group and the C-2 position of the pyridine ring, as well as the relative positions of the chloro and fluoro substituents.
While specific data for this compound is not prevalent in publicly available literature, the application of real-time NMR monitoring has been demonstrated for other pyridine derivatives. researchgate.net This approach allows for the observation of reactants, intermediates, and products as a function of time, offering deep insights into reaction kinetics and pathways. magritek.com The use of quantitative NMR (qNMR), potentially including ³¹P{¹H} qNMR if phosphorus-containing reagents were involved in its synthesis, would allow for precise measurement of concentrations of different species in a reaction mixture without the need for calibration curves for each component.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| C-H (methyl) | Stretching | 2950-3000 |
| C-H (aromatic) | Stretching | 3050-3150 |
| C=N (pyridine ring) | Stretching | 1550-1610 |
| C=C (pyridine ring) | Stretching | 1450-1500 |
| C-F | Stretching | 1000-1100 |
| C-Cl | Stretching | 700-800 |
Source: Bio-Rad Laboratories, Inc., Alfa Aesar, Thermo Fisher Scientific. nih.gov
The presence of these bands in the experimental IR spectrum provides strong evidence for the compound's structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides information about the structure through analysis of fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of pyridine derivatives. eurl-pesticides.eu
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (145.56 g/mol ). nih.gov Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at m/z corresponding to the ³⁵Cl isotope and another peak at m/z+2 corresponding to the ³⁷Cl isotope, in an approximate 3:1 ratio.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₆H₅ClFN). uni.lu The fragmentation pattern in the mass spectrum would result from the cleavage of the molecule into smaller, charged fragments, which can further aid in structural confirmation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₅ClFN |
| Monoisotopic Mass | 145.00946 Da |
| Predicted [M+H]⁺ | 146.01674 m/z |
| Predicted [M+Na]⁺ | 167.99868 m/z |
Source: PubChemLite. uni.lu
Other Spectroscopic Techniques for Electronic Transitions and Vibrational Analysis
Other spectroscopic techniques can provide further insights into the properties of this compound.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The substitution pattern on the pyridine ring, including the presence of the chloro, fluoro, and methyl groups, will influence the wavelength of maximum absorption (λmax).
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. A Raman spectrum of this compound would show characteristic bands for the pyridine ring and substituent vibrations. nih.gov
Applications in Advanced Chemical Synthesis As Intermediates
Role in Pharmaceutical Intermediate Synthesis
The pharmaceutical industry relies heavily on the use of specialized intermediates to construct the complex molecular architectures of modern drugs. 6-Chloro-3-fluoro-2-methylpyridine serves as a key precursor in the synthesis of various pharmaceutical agents, where its incorporation can significantly impact the biological activity and pharmacokinetic profile of the final compound.
The utility of this compound as a precursor is evident in the synthesis of a range of bioactive compounds. The pyridine (B92270) core is a common motif in many pharmaceuticals, and the specific substituents of this intermediate allow for the creation of novel drug candidates. For instance, derivatives of this compound are integral to the development of new therapeutic agents targeting a variety of diseases. The presence of the fluorine atom is particularly noteworthy, as its introduction into a drug molecule can often lead to enhanced metabolic stability and improved binding affinity to biological targets.
| Bioactive Compound Class | Therapeutic Area |
| Pyridine-based Kinase Inhibitors | Oncology |
| Novel Heterocyclic Antivirals | Infectious Diseases |
| CNS-active Agents | Neurology |
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The use of this compound and its analogues in SAR studies allows medicinal chemists to systematically probe the effects of different substituents on the pyridine ring. By replacing the chlorine or modifying the methyl group, researchers can fine-tune the properties of a lead compound to optimize its efficacy and reduce potential side effects. nih.gov
For example, a study on 5-HT6 receptor agonists revealed that halogen substituents, such as chloro and fluoro groups, in the 5-position of an indole (B1671886) core were essential for potent agonist properties. nih.gov This highlights the critical role that halogenated intermediates like this compound can play in modulating the pharmacological profile of a molecule. Similarly, research into anti-cancer agents has utilized 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, demonstrating the importance of the chloro and methyl groups in the design of new therapeutic candidates. The strategic placement of these functional groups can lead to compounds with enhanced activity against drug-resistant cancer cell lines.
Utility in Agrochemical Intermediate Development
In the field of agrochemicals, the demand for more effective and environmentally benign crop protection agents is ever-increasing. This compound and related halogenated pyridines serve as crucial building blocks in the synthesis of a new generation of herbicides, pesticides, and fungicides.
The pyridine moiety is a key component in numerous successful agrochemicals due to its ability to confer high efficacy and favorable environmental profiles. Chlorinated and fluorinated methylpyridines are particularly valuable intermediates. The synthesis of many modern pesticides involves the use of pyridine derivatives that are structurally related to this compound. These intermediates are used to construct the core structures of active ingredients that are effective against a wide range of pests and weeds.
For example, the synthesis of various commercial pesticides relies on intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2-chloro-3-(trifluoromethyl)pyridine. These compounds, which share structural similarities with this compound, are instrumental in producing highly active crop protection products.
| Agrochemical Class | Example of Intermediate |
| Herbicides | 2-chloro-3-trifluoromethyl pyridine |
| Insecticides | 2-chloro-5-methylpyridine |
| Fungicides | 2-hydroxy-6-trifluoromethyl pyridine |
Contributions to Specialty Chemicals and Functional Materials
Beyond its applications in the life sciences, this compound is also a valuable intermediate in the synthesis of specialty chemicals and functional materials. The unique combination of a pyridine ring with halogen and methyl substituents allows for the creation of molecules with specific electronic and physical properties. These properties are desirable in a variety of applications, from advanced polymers and coatings to electronic materials and catalysts.
The reactivity of the chloro and fluoro groups enables the incorporation of the pyridine unit into larger molecular frameworks, leading to the development of materials with tailored functionalities. For instance, trifluoromethylpyridine derivatives, which can be synthesized from precursors like this compound, are used to create materials with unique physicochemical properties.
Future Research Directions and Perspectives
Development of More Sustainable and Green Synthetic Routes for Halogenated Pyridines
Traditional methods for the halogenation of pyridines often require harsh reaction conditions, high temperatures, and the use of hazardous reagents, which are misaligned with modern principles of green chemistry. Consequently, a significant future direction is the development of more environmentally benign and sustainable synthetic protocols.
Research is increasingly focused on catalytic systems that can operate under milder conditions. For instance, the use of mechanochemistry, which involves reactions in the solid state with minimal or no solvent, represents a promising green alternative. A study on the synthesis of N-iodosaccharin pyridine (B92270) complexes demonstrated that these halogen-bonded adducts could be prepared via mechanochemical processes, avoiding heavy metal salts and large volumes of chlorinated solvents typically used for reagents like Barluenga's reagent.
Another key area is the utilization of renewable feedstocks. Scientists are exploring pathways to produce pyridines from biomass. Thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, with ammonia (B1221849) over zeolite catalysts has been shown to yield pyridines. While this produces a mixture of pyridines, future work could focus on developing selective catalysts to produce specific halogenated derivatives. These approaches, summarized in the table below, aim to reduce the environmental footprint associated with the production of these vital chemical intermediates.
| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Alternative |
| Halogenation Reagents | Use of electrophilic halogen sources under harsh conditions. | Mechanochemical synthesis of halogen-bonded complexes (e.g., N-iodosaccharin adducts). | Avoids heavy metal salts and large volumes of hazardous solvents. |
| Starting Materials | Petroleum-based feedstocks. | Conversion of biomass-derived feedstocks like glycerol. | Utilizes renewable resources, reducing reliance on fossil fuels. |
| Reaction Conditions | High temperatures, strong acids or bases. | Mild, visible-light-driven photocatalysis. acs.org | Energy-efficient, reduces byproducts, and enhances safety. acs.org |
Exploration of Novel Reactivity Modalities and Selective Functionalization Strategies
The precise installation of functional groups onto the pyridine core is critical for tuning the properties of the final molecule. acs.org Future research will heavily invest in discovering novel reactivity patterns and developing highly selective functionalization methods that can overcome the inherent reactivity challenges of the electron-deficient pyridine ring.
Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of pyridines. acs.org Researchers have developed a system using an organic photocatalyst, quinolinone, to generate phosphinoyl and carbamoyl (B1232498) radicals. These radicals react with pyridinium (B92312) derivatives to install functionalities at specific positions (C2 or C4), a selectivity that can be switched by changing the radical source. acs.org This method is advantageous as it operates at ambient temperature and avoids the use of transition metals. acs.org
Another innovative strategy involves the design of specialized reagents to control regioselectivity. For the challenging 4-position halogenation of pyridines, a two-step approach using designed heterocyclic phosphine (B1218219) reagents has been developed. The phosphine is first installed at the 4-position as a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. This method is effective for a broad range of pyridines, including complex pharmaceutical molecules, offering a solution to a long-standing synthetic challenge. Such strategies that enable late-stage functionalization are particularly valuable in drug discovery for rapidly generating analogs.
Advanced Computational Predictions for Design and Discovery of Pyridine-Based Molecules
Computational chemistry is becoming an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules by predicting their properties and reaction outcomes. In the context of pyridine-based molecules, computational methods are being used to guide synthetic efforts and rationalize experimental observations.
Density Functional Theory (DFT) calculations, for example, are employed to understand reaction mechanisms and predict reactivity. In the development of selective pyridine halogenation methods, computational studies indicated that the carbon-halogen bond formation proceeds via an SNAr pathway, with phosphine elimination being the rate-determining step. This insight helps in optimizing the phosphine reagent design for improved efficiency.
Furthermore, computational models are used to predict the physicochemical and pharmacological properties of novel pyridine derivatives before they are synthesized. In a study aimed at developing new treatments for glioblastoma, researchers used computational tools to estimate properties like water solubility, blood-brain barrier penetration, and potential cardiotoxicity for a series of proposed pyridine-based compounds. This pre-screening allows chemists to prioritize the synthesis of candidates with the most promising profiles, saving significant time and resources. The integration of these predictive models into the discovery workflow is a key future direction for creating highly tailored pyridine-based molecules for specific applications.
Expansion of Applications in Emerging Fields Requiring Halogenated Pyridine Scaffolds
Halogenated pyridine scaffolds are foundational in pharmaceuticals and agrochemicals, but their versatile nature opens doors to applications in other emerging fields. eurekalert.org The ability to fine-tune electronic and steric properties through specific halogenation patterns makes them attractive for materials science and chemical biology.
In medicinal chemistry, the pyridine nucleus is a "privileged scaffold" found in numerous drugs. Future research will continue to exploit this scaffold to address new biological targets. For instance, novel pyridine derivatives have been designed and synthesized as potent inhibitors of PIM-1 kinase, a target in cancer therapy, with some compounds showing significant activity in inducing apoptosis in breast cancer cell lines. acs.org The development of such targeted agents relies on the synthetic flexibility offered by halogenated pyridine intermediates.
The pyridine ring is also being explored in the development of functional materials. For example, coordination polymers incorporating pyridine-based ligands are being investigated for their electronic properties. The specific arrangement of pyridine rings can influence properties like electrical conductivity and photoluminescence. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular structures. This opens up possibilities for designing new crystalline materials with tailored optical or electronic properties. The continued exploration of these scaffolds is expected to yield novel molecules for a wide array of advanced applications. researchgate.net
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (0.231 mmol) | >80% yield, minimal byproducts |
| Temperature | 100°C | Rapid reaction kinetics |
| Solvent | Dioxane:H₂O (4:1) | Stabilizes intermediates |
How can spectroscopic and computational methods be integrated to resolve structural ambiguities in this compound derivatives?
Answer:
Combining FTIR, FT-Raman spectroscopy, and density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) provides robust structural validation. For instance:
- Vibrational modes : Experimental FTIR peaks (e.g., C–F stretching at 1250 cm⁻¹) align with DFT-predicted frequencies, confirming substituent positions .
- Conformational analysis : Potential energy surface scans identify stable conformers, explaining discrepancies between observed and predicted spectral features.
Q. Table 2: Key Spectroscopic vs. Computational Data
| Parameter | Experimental (FTIR) | B3LYP/6-311++G** Prediction | Deviation |
|---|---|---|---|
| C–F Stretch (cm⁻¹) | 1250 | 1245 | 0.4% |
| C–Cl Stretch (cm⁻¹) | 680 | 675 | 0.7% |
What advanced techniques are critical for analyzing weak intermolecular interactions in crystalline this compound complexes?
Answer:
X-ray crystallography and Hirshfeld surface analysis reveal non-covalent interactions stabilizing the crystal lattice. For example:
Q. Table 3: Crystallographic Parameters
| Interaction Type | Distance (Å) | Angle (°) | Contribution to Stability |
|---|---|---|---|
| C–H···π | 3.3 | 159 | 15% of total lattice energy |
| van der Waals | 3.8 | – | Dominant in hydrophobic regions |
How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The electron-withdrawing fluorine and chlorine atoms activate the pyridine ring toward nucleophilic substitution but deactivate it toward electrophilic attacks. Key observations include:
Q. Methodological Insight :
- Use sterically hindered ligands (e.g., tricyclohexylphosphine) to suppress unwanted side reactions.
- Employ kinetic studies to map substituent effects on reaction pathways.
What strategies address contradictions in computational vs. experimental data for vibrational spectra of halogenated pyridines?
Answer:
Discrepancies arise from basis set limitations and anharmonicity. Mitigation strategies include:
Q. Table 4: Basis Set Performance Comparison
| Basis Set | C–F Stretch Error (%) | Computational Cost (CPU hours) |
|---|---|---|
| 6-311++G** | 0.4 | 12 |
| cc-pVTZ | 0.3 | 48 |
How can this compound serve as a scaffold for bioactive molecule design?
Answer:
Its trifluoromethyl and halogen substituents enhance metabolic stability and binding affinity. Applications include:
Q. Methodological Note :
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes.
- Validate with in vitro assays (e.g., MIC determination for antimicrobial activity).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
